5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 is a chemical compound that falls under the category of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. This specific compound is notable for its application as an impurity in the pharmaceutical drug Cilostazol, a phosphodiesterase III inhibitor used primarily for treating intermittent claudication. The compound's molecular formula is with a molecular weight of approximately 242.75 g/mol.
The synthesis of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 typically involves starting materials such as 5-chloro-valeronitrile and cyclohexanol. These materials undergo a series of reactions, including catalytic processes using concentrated sulfuric acid, to yield the final product. The compound is referenced in various chemical databases and patents, indicating its relevance in both academic and industrial chemistry contexts .
This compound is classified as a tetrazole derivative and is specifically categorized as a pharmaceutical impurity. It is structurally related to other tetrazole compounds and serves significant roles in medicinal chemistry due to its biological activity.
The synthesis of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 involves several key steps:
The molecular structure of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 can be represented by its chemical formula . The compound features a cyclohexyl group attached to a tetrazole ring, which contains a chlorobutyl substituent.
5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 can participate in various chemical reactions typical for tetrazoles:
The synthesis pathway involves specific reagents such as phosphorus pentachloride for chlorination and concentrated sulfuric acid for catalysis, which are critical for achieving high yields and purity .
The mechanism of action for 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 primarily relates to its role as an impurity in Cilostazol:
The inhibitory concentration (IC50) for phosphodiesterase III is reported at approximately 0.2 µM, indicating its potency in biological systems .
These properties make it suitable for various applications in scientific research and pharmaceutical development .
5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 serves primarily as an impurity in Cilostazol research but also has potential applications in:
The compound's biological activity and structural characteristics make it a subject of interest for further studies in medicinal chemistry and pharmacology .
This deuterated tetrazole derivative serves as a specialized isotopologue in pharmaceutical research. Its strategic design incorporates stable deuterium atoms at specific molecular sites, enabling advanced tracking of metabolic pathways and chemical behavior without altering inherent biological activity. The compound represents a critical advancement in the study of tetrazole-based pharmaceuticals, particularly the antiplatelet drug Cilostazol and its synthetic intermediates [1] [4].
The molecular architecture features a cyclohexyl group bonded to the tetrazole nitrogen at position 1, while a 4-chlorobutyl chain extends from the tetrazole ring at position 5. The deuterium labeling encompasses eleven hydrogen sites (d₁₁), yielding the formula C₁₁H₈D₁₁ClN₄ and a molecular weight of 253.82 g/mol [1]. Key identifiers include:
Table 1: Physicochemical Properties
Property | Deuterated Form | Non-Deuterated Form |
---|---|---|
Molecular Formula | C₁₁H₈D₁₁ClN₄ | C₁₁H₁₉ClN₄ |
Molecular Weight | 253.82 g/mol | 242.75 g/mol |
Purity Specification | >95% (HPLC) | >98.0% (HPLC) |
Storage Temperature | -20°C | -18°C to 2-8°C |
Physical State (Ambient) | Neat solid | White crystalline solid |
The deuterium atoms are strategically positioned on the cyclohexyl ring, replacing all eleven hydrogen atoms. This labeling pattern preserves the steric and electronic properties of the original scaffold while creating distinct spectroscopic signatures for detection [1] [5].
Deuterium incorporation leverages the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit slower metabolic cleavage compared to carbon-hydrogen bonds. This phenomenon enables three critical research applications:
Metabolic Pathway Tracing: As an isotopically labeled impurity standard, this compound allows precise quantification of Cilostazol intermediates during drug synthesis and purification. Researchers can monitor degradation pathways and impurity profiles in biological matrices with high sensitivity [1] [4].
Mass Spectrometry Enhancement: The +11 mass shift relative to the non-deuterated analog creates distinct MS/MS fragmentation patterns. This enables unambiguous differentiation between endogenous compounds and administered drugs in pharmacokinetic studies, significantly reducing background interference [1].
Stability Studies: The deuterated cyclohexyl moiety resists oxidative metabolism (e.g., cytochrome P450-mediated dehydrogenation), permitting extended observation of in vitro reaction kinetics and metabolic stability profiles. This provides critical data for structure-activity relationship (SAR) optimizations [4].
Table 2: Analytical Applications of Deuterated vs. Non-Deuterated Forms
Application | Deuterated Form Utility | Non-Deuterated Reference Role |
---|---|---|
Metabolic Studies | Tracer for oxidative metabolism pathways | Substrate control |
MS Quantitation | Internal standard for LC-MS/MS assays | Quantitation target |
Synthesis Monitoring | Detection of hydrogen/deuterium exchange | Baseline reaction kinetics |
Impurity Profiling | Distinguishing process-related impurities | Reference marker for degradation products |
Tetrazole chemistry emerged prominently in the 1970s with the discovery that the tetrazole ring could serve as a bioisostere for carboxylic acid groups. This innovation addressed key limitations of carboxylate-containing drugs, including:
The specific derivative 5-(4-Chlorobutyl)-1-cyclohexyltetrazole gained prominence during the 1980s as a pivotal intermediate in the synthesis of Cilostazol (Pletal®), an FDA-approved phosphodiesterase III inhibitor for peripheral artery disease. The chlorobutyl side chain enables nucleophilic displacement reactions with phenolic groups, forming the essential ether linkage in Cilostazol’s final structure [3] [4]. Deuterated versions were first synthesized circa 2010 to address emerging needs in drug safety testing, as regulatory agencies began requiring detailed characterization of human metabolites for approved pharmaceuticals [1].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2